Curzerenone (CAS 20493-56-5), chemically identified as (5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one, is a highly specialized furanosesquiterpenoid primarily isolated from the rhizomes of Curcuma zedoaria and the leaves of Lindera pulcherrima [1]. In industrial and analytical procurement, high-purity curzerenone (>98%) is utilized as a primary reference standard for the chromatographic authentication of specific botanical extracts, ensuring reproducibility and purity-linked usability in quality control workflows [2]. Beyond its role as a quality control biomarker, curzerenone is procured for advanced pharmacological research due to its targeted bioactivity, functioning as a potent small-molecule inhibitor of calcium-activated chloride channels (CaCCs) and a specific inducer of apoptosis in drug-resistant oncology models [3].
Substituting high-purity curzerenone with crude Curcuma zedoaria essential oils, or related in-class sesquiterpenes like curcumin or germacrone, fundamentally compromises analytical precision and experimental reproducibility [1]. In quality assurance workflows, curzerenone serves as a definitive, non-interchangeable chemotype marker; its absence or presence strictly differentiates authentic C. zedoaria from common adulterants like Curcuma longa, which completely lack this compound [1]. In pharmacological applications, crude extracts introduce synergistic and antagonistic matrix effects that mask curzerenone’s specific mechanisms of action—such as its precise modulation of the p38 MAPK/ERK pathway in chemoresistant cells—making the isolated, pure compound an absolute requirement for targeted mechanistic studies and reproducible assay development [2].
In chromatographic profiling, curzerenone acts as the primary differentiating marker for the Curcuma zedoaria Nepal chemotype, constituting up to 21.5% of its volatile fraction, whereas it is entirely absent (0%) in Curcuma longa and Curcuma xanthorrhiza [1]. Procurement of the pure curzerenone standard enables exact quantification and prevents the misidentification or adulteration of commercial white turmeric batches.
| Evidence Dimension | Volatile fraction composition (%) |
| Target Compound Data | 21.5% in C. zedoaria (Nepal chemotype) |
| Comparator Or Baseline | C. longa / C. xanthorrhiza extracts (0% curzerenone) |
| Quantified Difference | Absolute presence (21.5%) vs. complete absence (0%) |
| Conditions | GC-MS analysis of essential oil constituents |
Procurement of the pure standard is mandatory for QA/QC laboratories to definitively authenticate C. zedoaria raw materials and reject adulterated batches.
Curzerenone demonstrates potent antiproliferative efficacy against gemcitabine-resistant human lung carcinoma cells, achieving an IC50 of 24 µM [1]. While the baseline carcinoma cells exhibit profound resistance to standard gemcitabine therapy, curzerenone successfully bypasses this resistance by downregulating anti-apoptotic Bcl-2 and activating the p38 MAPK/ERK signaling pathway [1].
| Evidence Dimension | Cell viability inhibition (IC50) |
| Target Compound Data | IC50 = 24 µM |
| Comparator Or Baseline | Gemcitabine (ineffective at standard therapeutic doses in the resistant cell line) |
| Quantified Difference | Restoration of apoptosis at 24 µM where the standard chemotherapeutic baseline fails |
| Conditions | MTT assay and flow cytometry on gemcitabine-resistant lung cancer cells |
Provides oncology researchers with a viable, structurally distinct small molecule to investigate and overcome multi-drug resistance mechanisms.
Among Curcuma-derived sesquiterpenoids, curzerenone functions as a targeted small-molecule inhibitor of the TMEM16A calcium-activated chloride channel (CaCC) [1]. Compared to broad-spectrum ion channel blockers, curzerenone specifically reduces UTP-stimulated Cl- currents, providing a highly selective mechanism for modulating epithelial secretion without off-target channel disruption [1].
| Evidence Dimension | Inhibition of UTP-stimulated Cl- currents |
| Target Compound Data | Significant dose-dependent inhibition of TMEM16A/CaCCs |
| Comparator Or Baseline | Uninhibited UTP-stimulated baseline Cl- currents |
| Quantified Difference | Substantial reduction of Cl- currents from baseline |
| Conditions | Electrophysiological assays on TMEM16A-expressing epithelial cells |
Makes curzerenone a highly specific procurement choice for developing modulators targeting respiratory mucus hypersecretion and digestive dysfunction.
In comparative phytochemical screening, pure curzerenone exhibits a distinct DPPH free radical scavenging profile (IC50 ~1.56 mg/mL) compared to its co-occurring analog furanodienone (IC50 ~1.16 mg/mL) [1]. Procuring the isolated compound allows researchers to accurately map the specific structure-activity relationships responsible for the antioxidant properties of complex Lauraceae and Zingiberaceae extracts, preventing the reproducibility issues inherent to crude mixtures [1].
| Evidence Dimension | DPPH radical scavenging (IC50) |
| Target Compound Data | IC50 = 1.56 mg/mL |
| Comparator Or Baseline | Furanodienone (IC50 = 1.16 mg/mL) |
| Quantified Difference | 0.40 mg/mL difference in IC50, establishing exact relative antioxidant potency |
| Conditions | In vitro DPPH free radical scavenging assay |
Essential for researchers needing a purified sesquiterpenoid baseline to accurately attribute and quantify the bioactivity of complex botanical formulations.
Due to its exclusive presence in specific Curcuma and Lindera species, high-purity curzerenone is the optimal choice for analytical laboratories conducting GC-MS and HPLC standardization. It is used to authenticate Curcuma zedoaria batches, ensuring they are not adulterated with cheaper, curzerenone-free substitutes like Curcuma longa [1].
Curzerenone is highly suited for oncology research focused on overcoming multi-drug resistance. Because it effectively induces apoptosis in gemcitabine-resistant lung carcinoma cells via the p38 MAPK/ERK pathway, it serves as a critical small-molecule tool for developing novel therapeutics that bypass standard chemoresistance mechanisms [2].
In electrophysiological studies targeting cystic fibrosis and respiratory hypersecretion, curzerenone is utilized as a specific inhibitor of TMEM16A calcium-activated chloride channels (CaCCs). It provides a more targeted mechanism of action compared to broad-spectrum channel blockers, making it ideal for precision respiratory and digestive disease modeling [3].